molecular formula C16H15N3O B2473283 N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide CAS No. 2034586-28-0

N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide

Cat. No.: B2473283
CAS No.: 2034586-28-0
M. Wt: 265.316
InChI Key: QCPKHRNCPVMBEZ-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a tolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide typically involves the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like palladium or copper salts to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This interaction can modulate the receptor’s activity, leading to changes in gene expression and cellular responses. The compound’s structure allows it to fit into the receptor’s binding site, inhibiting its activity and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine core and the tolylacetamide moiety. This unique structure imparts specific electronic and steric properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-(3-methylphenyl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-3-2-4-13(9-12)10-16(20)18-14-6-8-19-15(11-14)5-7-17-19/h2-9,11H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPKHRNCPVMBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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